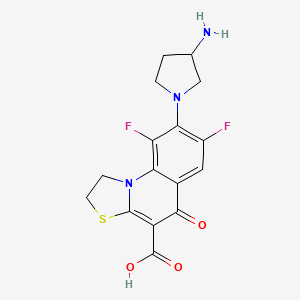
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is a complex organic compound known for its antibacterial properties. This compound belongs to the thiazolo-quinoline family, which is characterized by a fused ring structure combining thiazole and quinoline moieties. The presence of fluorine atoms and an amino-pyrrolidinyl group further enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the quinoline moiety. Key reagents include halogenated quinolines, thiourea, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo-quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it a valuable tool for investigating bacterial resistance and developing new antibiotics.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy against various bacterial infections and its mechanism of action.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The antibacterial activity of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these molecular targets, the compound disrupts the bacterial cell cycle, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo-naphthyridines: These compounds share a similar fused ring structure and exhibit comparable antibacterial properties.
Fluoroquinolones: A well-known class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
What sets 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- apart is its unique combination of functional groups, which enhances its potency and spectrum of activity. The presence of the amino-pyrrolidinyl group and fluorine atoms contributes to its high binding affinity and stability, making it a promising candidate for further drug development.
Eigenschaften
CAS-Nummer |
183135-69-5 |
|---|---|
Molekularformel |
C16H15F2N3O3S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
8-(3-aminopyrrolidin-1-yl)-7,9-difluoro-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H15F2N3O3S/c17-9-5-8-12(11(18)13(9)20-2-1-7(19)6-20)21-3-4-25-15(21)10(14(8)22)16(23)24/h5,7H,1-4,6,19H2,(H,23,24) |
InChI-Schlüssel |
LDEUPRPXLZOQSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=C(C=C3C(=C2F)N4CCSC4=C(C3=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



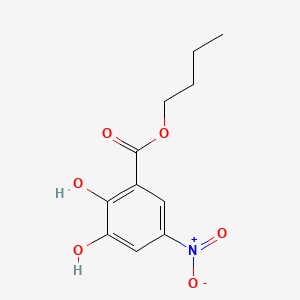
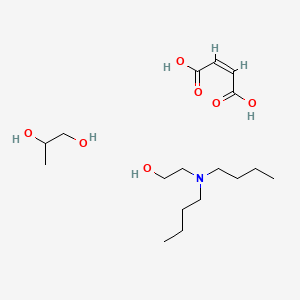



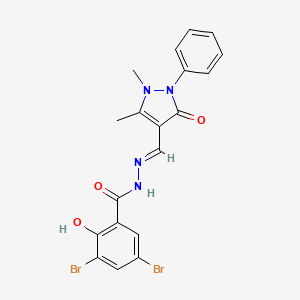
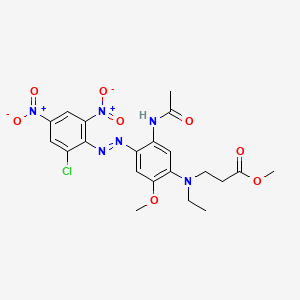

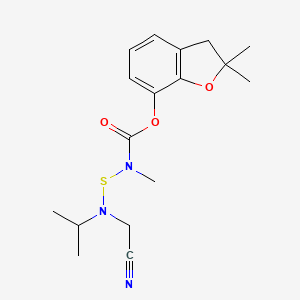


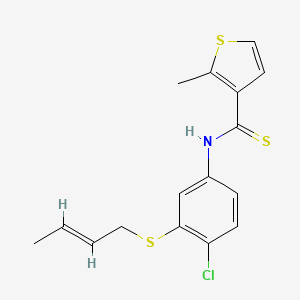
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
